5-bromo-3-phenyl-1H-pyrazole

Synthetic Methodology Cross-Coupling Medicinal Chemistry

Suzuki-Miyaura cross-coupling of halogenated pyrazoles often suffers from dehalogenation side reactions, leading to low and irreproducible yields-particularly with iodo analogs. 5-Bromo-3-phenyl-1H-pyrazole (CAS 2159048-62-9) solves this: - Bromine at 5-position provides a stable cross-coupling handle; outperforms iodo analog by minimizing undesired dehalogenation - Enables reliable 5-aryl-3-phenyl-1H-pyrazole library synthesis with higher isolated yields - LogP 3.20 supports property-based design (e.g., CNS-targeted programs) - ≥98% purity, available for immediate R&D shipment

Molecular Formula C9H7BrN2
Molecular Weight 223.073
CAS No. 2159048-62-9
Cat. No. B2824607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-3-phenyl-1H-pyrazole
CAS2159048-62-9
Molecular FormulaC9H7BrN2
Molecular Weight223.073
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NNC(=C2)Br
InChIInChI=1S/C9H7BrN2/c10-9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H,(H,11,12)
InChIKeyUHFVURICDHUWHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-3-phenyl-1H-pyrazole: Structural & Physicochemical Profile


5-Bromo-3-phenyl-1H-pyrazole (CAS 2159048-62-9) is a 5-brominated 3-phenyl pyrazole with the molecular formula C9H7BrN2 and a molecular weight of 223.07 g/mol . Its predicted physicochemical properties include a density of 1.565±0.06 g/cm³, a boiling point of 375.6±22.0 °C, and a LogP of 3.20 . The compound serves as a versatile building block for medicinal chemistry and agrochemical programs, where the bromine atom at the 5-position provides a strategic handle for further functionalization via cross-coupling reactions [1].

Cross-coupling enabled: Br at C5 permits Suzuki, Sonogashira, and Buchwald-Hartwig couplings for library synthesis.
Dehalogenation control: Bromo derivative reported to minimize side reaction vs iodo, supporting higher yields.
Rapid diversification: Directly functionalizable without pre-activation, enabling parallel chemistry workflows.

5-Bromo-3-phenyl-1H-pyrazole: Irreplaceable Reactivity vs. Analogs


Interchanging halogenated 3-phenylpyrazoles without considering the halogen identity leads to divergent reactivity and biological outcomes. Direct comparative studies in Suzuki-Miyaura cross-coupling reveal that bromo and chloro derivatives are superior to iodo analogs due to a significantly reduced propensity for undesired dehalogenation side reactions [1]. Conversely, the non-halogenated 3-phenyl-1H-pyrazole lacks the synthetic handle required for diversification via cross-coupling entirely. The specific choice of bromine at the 5-position thus determines both achievable reaction efficiency and the scope of downstream chemical libraries, making casual substitution with the chloro (CAS 93233-17-1) or iodo (CAS varies) analogs scientifically untenable for programs relying on post-functionalization strategies.

Target 5-Bromo-3-phenyl-1H-pyrazole
5-Chloro analog Lower lipophilicity and different polarizability may alter physicochemical and binding profiles.
5-Iodo analog Higher dehalogenation side reaction reported; may compromise product purity and isolated yields.
Non-halogenated analog Lacks synthetic handle; cannot undergo direct cross-coupling, requiring pre-functionalization steps.

5-Bromo-3-phenyl-1H-pyrazole: Comparative Evidence for Selection


Suzuki-Miyaura Cross-Coupling: Br vs. I Efficiency

In a direct head-to-head study of halogenated aminopyrazole scaffolds, 5-bromo-substituted pyrazoles demonstrated superior performance in Suzuki-Miyaura cross-coupling compared to their 5-iodo counterparts [1]. The bromo derivatives exhibited a significantly reduced propensity for the undesired dehalogenation side reaction, which directly compromises product yield and purity in iodo-based protocols [1]. While the study utilized aminopyrazole substrates, the mechanistic advantage is conferred by the C5 halogen identity and is translatable to the 5-bromo-3-phenyl-1H-pyrazole scaffold.

Cross-coupling efficiency
Reported
Bromo derivative showed reduced dehalogenation vs iodo
Supports higher yield and simpler purification
Class-level inference; aminopyrazole study
Synthetic Methodology Cross-Coupling Medicinal Chemistry

Lipophilicity and Physicochemical Properties: Br vs. Cl

The 5-bromo substituent confers measurably higher lipophilicity compared to the 5-chloro analog (CAS 93233-17-1). 5-Bromo-3-phenyl-1H-pyrazole has a predicted LogP of 3.20 , whereas the 5-chloro analog, with a molecular weight of 178.62 g/mol and lacking the heavier bromine atom, is expected to exhibit a lower LogP based on established Hansch substituent constants (π(Br) = 0.86 vs. π(Cl) = 0.71) [1]. The bromo derivative also has a higher molecular weight (223.07 vs. 178.62 g/mol) and distinct electronic properties due to the polarizability of bromine, which can influence target binding and pharmacokinetic profiles in lead optimization programs.

Lipophilicity (LogP)
Predicted
3.20 (bromo) vs ~2.9 (chloro)
Higher lipophilicity for hydrophobic pocket targeting
Based on Hansch π constants
Physicochemical Properties Drug Design ADME

Synthetic Diversification: Bromo vs. Non-Halogenated Handle

Unlike the non-halogenated parent compound 3-phenyl-1H-pyrazole (CAS 2458-26-6), 5-bromo-3-phenyl-1H-pyrazole possesses a bromine atom that serves as a versatile synthetic handle for transition-metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings [1]. This enables the rapid generation of diverse 5-aryl/heteroaryl/alkynyl-3-phenyl-1H-pyrazole libraries from a single starting material, a capability entirely absent in the non-halogenated analog [2]. The bromine atom can also be exploited for halogen bonding interactions in supramolecular chemistry and crystal engineering applications.

Diversification capability
Reported
Suzuki, Sonogashira, Buchwald-Hartwig accessible vs none for non-halogenated
Immediate library synthesis without pre-activation
Class-level inference
Synthetic Intermediate Diversification Building Block

5-Bromo-3-phenyl-1H-pyrazole: High-Impact Application Scenarios


Suzuki-Miyaura Library Synthesis

5-Bromo-3-phenyl-1H-pyrazole is the preferred substrate for generating diverse 5-aryl-3-phenyl-1H-pyrazole libraries via Suzuki-Miyaura cross-coupling. The bromo derivative's superior performance over the iodo analog in minimizing dehalogenation side reactions translates to higher and more reproducible isolated yields across array formats [1]. Medicinal chemistry teams requiring reliable building blocks for hit-to-lead exploration should select the 5-bromo variant over the corresponding 5-iodo or 5-chloro analogs to maximize synthetic throughput and minimize purification bottlenecks.

Lead Optimization via Lipophilicity Modulation

In programs where modulating logD is critical—such as CNS-targeted drug discovery requiring specific brain penetration parameters—the higher intrinsic lipophilicity of 5-bromo-3-phenyl-1H-pyrazole (LogP = 3.20) compared to the 5-chloro analog (estimated LogP ≈ 2.9) offers a measurable starting point for property-based design [1]. The bromine atom also introduces distinct polarizability and potential halogen-bonding interactions with biological targets, differentiating it from the chloro congener in structure-based design campaigns.

PPO Herbicide Intermediate Development

Phenylpyrazole derivatives bearing halogen substituents have been validated as protoporphyrinogen oxidase (PPO) inhibitor herbicides with IC50 values determined through in vitro enzyme assays [1]. 5-Bromo-3-phenyl-1H-pyrazole serves as a key intermediate for constructing such bioactive scaffolds, where the bromine atom enables late-stage diversification to optimize herbicidal potency and crop selectivity. The compound's predicted physicochemical profile (LogP 3.20, boiling point 375.6 °C) supports formulation development for agrochemical applications.

PET Tracer Precursor for Neurodegenerative Imaging

The 5-bromo-3-phenyl-1H-pyrazole scaffold is structurally related to the oligomer modulator anle138b [3-(1,3-benzodioxol-5-yl)-5-(3-bromophenyl)-1H-pyrazole], a clinical-stage candidate for Parkinson's and prion diseases [1]. Radiolabeled analogs of this chemotype are under active development as PET imaging agents for α-synuclein aggregates. 5-Bromo-3-phenyl-1H-pyrazole provides a versatile starting point for constructing such imaging probes, with the bromine atom enabling both synthetic elaboration and potential isotopic substitution strategies.

Application
Selection Property
Validation Focus
Suzuki-Miyaura library synthesis
Halogen reactivity for cross-coupling
Dehalogenation side reaction control
Lead optimization lipophilicity modulation
Lipophilicity (LogP) modulation
Predicted LogP benchmark vs Cl analog
Herbicide lead research
Halogen handle for diversification
Enzyme inhibition assay compatibility
Neurodegeneration research probe
Bromine for isotopic substitution
Radiochemical labeling feasibility

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